(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
®-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 2-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where ®-pyrrolidine-2-carboxylic acid reacts with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Employing automated systems for purification to handle large quantities and ensure reproducibility.
Quality Control: Implementing stringent quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to alter the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
In medicine, ®-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound , with similar chemical properties but different biological activity.
2-(Trifluoromethyl)benzylamine: A simpler analog used in various chemical syntheses.
2-(Trifluoromethyl)benzoic acid: Another related compound with applications in organic synthesis.
Uniqueness
®-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group. These features confer distinct chemical and biological properties, making it valuable for research and industrial applications.
Conclusion
®-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Properties
IUPAC Name |
(2R)-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-5-2-1-4-9(10)8-12(11(18)19)6-3-7-17-12;/h1-2,4-5,17H,3,6-8H2,(H,18,19);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCFWJBYPCNKR-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375976 | |
Record name | (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049727-87-8 | |
Record name | (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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